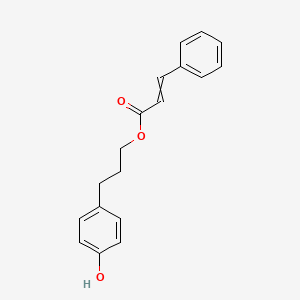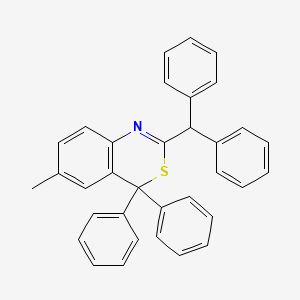![molecular formula C13H9F3N2O B14492292 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene CAS No. 64857-62-1](/img/structure/B14492292.png)
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenyl group, an azoxy group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene typically involves the reaction of a phenylhydroxylamine derivative with a trifluoromethylbenzene derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the azoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form amine derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The phenyl group contributes to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(trifluoromethyl)benzene: Lacks the azoxy group, resulting in different reactivity and applications.
1-[(Z)-Phenyl-ONN-azoxy]benzene: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
4-(Trifluoromethyl)aniline: Contains an amine group instead of the azoxy group, leading to different chemical behavior.
Uniqueness: 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene is unique due to the combination of the azoxy group, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64857-62-1 |
|---|---|
Molekularformel |
C13H9F3N2O |
Molekulargewicht |
266.22 g/mol |
IUPAC-Name |
oxido-phenyl-[4-(trifluoromethyl)phenyl]iminoazanium |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-6-8-11(9-7-10)17-18(19)12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
VVHURTGQDDLWQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



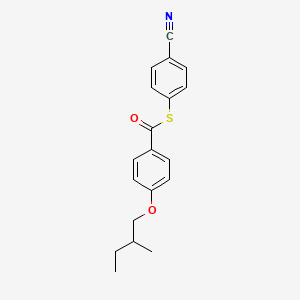
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

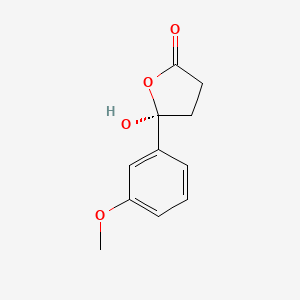
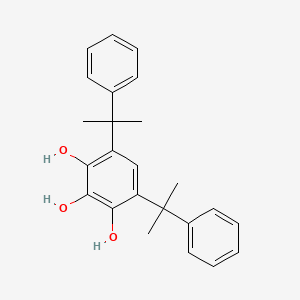
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)

![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
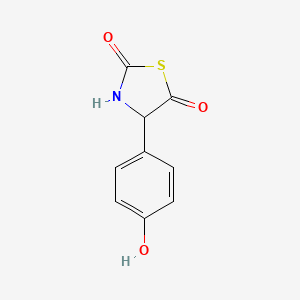
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
